molecular formula C9H7FN2O B3316065 7-Fluoro-8-methylquinoxalin-2(1H)-one CAS No. 952587-06-3

7-Fluoro-8-methylquinoxalin-2(1H)-one

Cat. No. B3316065
CAS RN: 952587-06-3
M. Wt: 178.16 g/mol
InChI Key: ANMDFTBTLXSQGW-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of quinoxaline and has a fluorine atom and a methyl group attached to it. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylquinoxalin-2(1H)-one is not fully understood. However, it is believed to interact with metal ions through coordination bonds. It can also undergo photochemical reactions, leading to the generation of reactive oxygen species.
Biochemical and Physiological Effects:
7-Fluoro-8-methylquinoxalin-2(1H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been investigated for its potential use as an antioxidant.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Fluoro-8-methylquinoxalin-2(1H)-one in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. It is also relatively easy to synthesize using various methods. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.

Future Directions

There are several future directions for the use of 7-Fluoro-8-methylquinoxalin-2(1H)-one in scientific research. One direction is the development of new metal complexes using this compound as a ligand. Another direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the field of biochemistry and medicine.
In conclusion, 7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic compound that has potential applications in scientific research. Its unique properties, including its fluorescent properties and ability to coordinate with metal ions, make it a useful probe and ligand. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields.

Scientific Research Applications

7-Fluoro-8-methylquinoxalin-2(1H)-one has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand in the synthesis of metal complexes. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

7-fluoro-8-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMDFTBTLXSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287395
Record name 7-Fluoro-8-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-8-methylquinoxalin-2(1H)-one

CAS RN

952587-06-3
Record name 7-Fluoro-8-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952587-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-8-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-5-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbonitrile 1-oxide (15.9 g, 71.8 mmol) and sodium dithionite (36.7 g, 179.6 mmol) in ethanol (200 ml) and water (400 ml) was heated under reflux for 1 h, with a flow of argon over the top of the condenser leading to a bleach-filled bottle to trap HCN. The cooled mixture was carefully acidified to pH1 with dilute HCl and the mixture was stirred for 45 min at RT. Sodium hydroxide (50% aqueous) was then added to give pH˜11 and the mixture was evaporated to remove approx. 500 ml. The residue was acidified to pH 6 with dilute HCl (caution: cyanide still present!) and the precipitate was filtered off, washed with water and dried to give a solid (10.37 g, 81%). Extraction of the aqueous liquor with 10% methanol/dichloromethane and evaporation of the extracts gave a further small amount of product (0.8 g). Total yield 11.2 g, 88%.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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